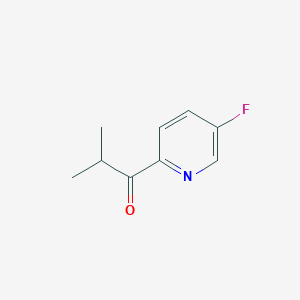

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one

Description

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming fluorinated heterocyclic ketones. According to the Chemical Abstracts Service registry, this compound bears the identification number 1432679-90-7, providing a unique identifier within the comprehensive chemical database system. The International Union of Pure and Applied Chemistry name precisely describes the molecular structure through its systematic approach: the base name "propan-1-one" indicates a three-carbon ketone chain with the carbonyl group positioned at the first carbon, while the prefix "2-methyl" specifies a methyl substituent attached to the second carbon of this propanone backbone. The aromatic substituent portion, "(5-fluoropyridin-2-yl)," systematically identifies the pyridine ring system with fluorine substitution at position 5, connected to the ketone through position 2 of the pyridine ring.

The molecular structure can be represented through multiple chemical notation systems, each providing different levels of detail about atomic connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System notation "CC(C)C(=O)c1ccc(cn1)F" encodes the complete molecular structure in a linear format, indicating the branched propanone moiety connected to the fluoropyridine system. The International Chemical Identifier provides even more detailed structural information through its hierarchical representation "InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3," which specifies not only connectivity but also hydrogen atom positions and molecular charge distribution. These systematic naming conventions ensure unambiguous identification of the compound across different chemical databases and research publications, facilitating accurate communication among researchers working with fluorinated pyridine derivatives.

| Property | Value | Notation System |

|---|---|---|

| Chemical Abstracts Service Number | 1432679-90-7 | Registry Identifier |

| Molecular Formula | C9H10FNO | Elemental Composition |

| Simplified Molecular Input Line Entry System | CC(C)C(=O)c1ccc(cn1)F | Linear Structure |

| International Chemical Identifier | InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | Hierarchical Structure |

| International Chemical Identifier Key | NVVRXRQWTDFBDX-UHFFFAOYSA-N | Hash Identifier |

The systematic classification of this compound extends beyond simple nomenclature to encompass its position within broader chemical taxonomies. As a member of the fluorinated pyridine family, it shares structural characteristics with other halogenated heterocycles while maintaining distinct properties attributable to fluorine's unique electronic effects. The ketone functionality classifies it among carbonyl-containing compounds, specifically aromatic ketones where the carbonyl carbon is directly attached to an aromatic ring system. This dual classification as both a fluorinated heterocycle and an aromatic ketone positions the compound at the intersection of organofluorine chemistry and heterocyclic chemistry, two rapidly advancing fields in contemporary organic synthesis and medicinal chemistry.

Historical Context of Fluorinated Pyridine Derivatives

The development of fluorinated pyridine derivatives represents a significant milestone in the evolution of organofluorine chemistry, with historical roots extending back to the early discoveries in fluorine chemistry during the nineteenth and twentieth centuries. The foundation for fluorinated pyridine synthesis was established through pioneering work on elemental fluorine reactions, beginning with Henri Moissan's first preparation of elemental fluorine in 1886 through electrolysis of anhydrous hydrogen fluoride. These early investigations, despite often resulting in explosive reactions and decomposed products, laid the groundwork for understanding fluorine's unique reactivity patterns and the challenges associated with controlled fluorination processes. The systematic development of fluorinated aromatic compounds accelerated during World War Two, when the Manhattan Project's requirements for uranium hexafluoride-resistant materials drove intensive research into fluorocarbon chemistry and fluorinated heterocycles.

The specific development of fluorinated pyridine chemistry emerged from broader advances in perfluorinated compound synthesis during the 1960s. Chambers and colleagues, along with Banks and collaborators, developed crucial synthetic methodologies for accessing highly fluorinated pyridine derivatives, including perfluoropyridine, through high-temperature reactions of pentachloropyridine with anhydrous potassium fluoride. This work established fundamental principles for introducing fluorine atoms into pyridine ring systems while maintaining ring integrity, providing the foundational knowledge necessary for developing more sophisticated fluorinated pyridine derivatives. The commercial synthesis methods developed during this period, achieving yields up to 83 percent for perfluoropyridine production, demonstrated the viability of large-scale fluorinated pyridine synthesis and encouraged further research into partially fluorinated derivatives.

Contemporary developments in fluorinated pyridine chemistry have been driven by recognition of fluorine's unique properties in pharmaceutical applications, where fluorine substitution can dramatically alter biological activity, metabolic stability, and pharmacokinetic properties. The emergence of photoredox catalysis has opened new synthetic pathways for constructing fluorinated pyridine derivatives, as demonstrated by methods for synthesizing diversely substituted 3-fluoropyridines through photoredox-mediated coupling reactions. These modern synthetic approaches represent significant advances over earlier high-temperature, harsh-condition methods, enabling more precise control over substitution patterns and functional group compatibility. The development of one-pot dearomatization-hydrogenation protocols for fluoropyridine precursors has further expanded access to complex fluorinated piperidine scaffolds, demonstrating the continued evolution of synthetic methodology in this important chemical class.

Positional Isomerism in Fluoropyridine Ketones

Positional isomerism in fluoropyridine ketones represents a critical aspect of structure-activity relationships within this compound class, where the specific positioning of both fluorine substituents and ketone functionalities dramatically influences chemical and biological properties. The compound this compound exemplifies one specific isomeric arrangement, but numerous related structures exist through systematic variation of substitution patterns around the pyridine ring. The 3-position isomer, 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one, demonstrates how positional changes affect molecular properties while maintaining the same molecular formula and basic structural framework. These isomeric relationships illustrate the importance of precise substitution patterns in determining molecular behavior and provide insights into how electronic effects propagate through aromatic ring systems.

The electronic differences between various positional isomers arise from the distinct electronic environments created by different substitution patterns around the pyridine ring. In this compound, the ketone carbonyl group is positioned ortho to the ring nitrogen, creating a specific electronic interaction that influences both the electron density distribution within the ring and the reactivity of the carbonyl functionality. This arrangement contrasts with meta-substituted isomers where the ketone group occupies the 3-position relative to the ring nitrogen, resulting in different electronic communication between the ketone and the pyridine nitrogen. The fluorine substituent at the 5-position maintains a consistent relationship with the ring nitrogen across these isomers, but its electronic influence on the ketone functionality varies significantly depending on the ketone's position relative to both the nitrogen and fluorine atoms.

Comparative analysis of fluoropyridine ketone isomers reveals systematic trends in physical and chemical properties that reflect underlying electronic differences. The molecular weight remains constant across positional isomers at 167.18 grams per mole, but properties such as boiling point, melting point, and solubility characteristics vary according to the specific substitution pattern. The compound this compound exhibits a calculated boiling point of 223.8 degrees Celsius, while related isomers show variations that reflect differences in intermolecular interactions and molecular dipole moments. These property differences have practical implications for synthetic chemistry, where isomeric compounds may require different purification strategies, exhibit different reactivity patterns in chemical transformations, and demonstrate distinct biological activities in pharmaceutical applications.

| Isomer | Substitution Pattern | Molecular Properties | Electronic Character |

|---|---|---|---|

| This compound | 2-ketone, 5-fluoro | Boiling point: 223.8°C | Ortho nitrogen-ketone interaction |

| 1-(5-fluoropyridin-3-yl)-2-methylpropan-1-one | 3-ketone, 5-fluoro | Similar molecular weight | Meta nitrogen-ketone arrangement |

| 1-(3-fluoropyridin-2-yl)-2-methylpropan-1-one | 2-ketone, 3-fluoro | Variable substitution effects | Different fluoro-ketone relationship |

The synthesis of specific positional isomers requires careful selection of starting materials and reaction conditions to achieve the desired substitution pattern while avoiding isomeric mixtures. The photoredox-mediated coupling approaches that have emerged for fluoropyridine synthesis offer improved selectivity for specific substitution patterns compared to earlier high-temperature methods. These modern synthetic strategies enable researchers to access individual isomers with high purity, facilitating detailed studies of structure-property relationships and supporting the development of applications where specific substitution patterns are required. The ability to control positional isomerism represents a crucial capability in contemporary fluorinated heterocycle chemistry, enabling the systematic exploration of chemical space and the optimization of molecular properties for specific applications.

Properties

IUPAC Name |

1-(5-fluoropyridin-2-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-6(2)9(12)8-4-3-7(10)5-11-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVRXRQWTDFBDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=NC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions: Reagents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions are commonly used.

Major Products: The major products include 1-(5-fluoropyridin-2-yl)-2-methylpropan-1-ol (alcohol), 1-(5-fluoropyridin-2-yl)-2-methylpropan-1-amine (amine), and 1-(5-fluoropyridin-2-yl)-2-methylpropanoic acid (carboxylic acid).

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be employed in the study of biological systems, particularly in understanding the role of fluorinated compounds.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

Pathways Involved: It may influence pathways related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one differ primarily in the aromatic or heteroaromatic substituents attached to the 2-methylpropan-1-one core. Below is a detailed comparison of key compounds:

Table 1: Structural and Functional Comparison of 2-Methylpropan-1-one Derivatives

Key Observations:

Electronic Effects :

- The 5-fluoropyridinyl group in the target compound introduces strong electron-withdrawing effects, which can stabilize negative charges in intermediates and enhance reactivity in nucleophilic acyl substitutions . In contrast, the 4-methoxyphenyl analog (C₁₁H₁₄O₂) benefits from electron-donating methoxy groups, making it less reactive but more thermally stable .

Heteroaromatic vs. Aromatic Substituents: Pyridine and benzofuran derivatives (e.g., C₁₃H₁₃BrO₂) exhibit π-π stacking capabilities, advantageous in drug-receptor interactions.

Functional Group Diversity: The 5-chlorothiophene derivative (C₈H₉ClOS) leverages sulfur’s lone pairs for metal-ligand interactions in catalysis, whereas the 2-aminophenyl analog (C₁₀H₁₃NO) enables facile derivatization via amide or imine formation .

Physicochemical Properties :

- The 4-methoxyphenyl compound’s liquid state (vs. solid analogs) suggests lower melting points, influenced by reduced crystallinity due to the methoxy group’s steric bulk .

Biological Activity

1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom enhances its reactivity and binding affinity to various biological targets, which may influence numerous biochemical pathways. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C9H10FNO

- Molecular Weight : 167.18 g/mol

- IUPAC Name : this compound

- CAS Number : 1432679-90-7

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom plays a crucial role in enhancing the compound's reactivity and binding affinity, which may lead to modulation of various enzymatic activities and cellular pathways.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated pyridine derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, the disc diffusion method has been employed to evaluate the antibacterial activity of related compounds, demonstrating notable inhibition zones against pathogens such as Echerichia coli and Staphylococcus aureus .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function. For example, a study evaluating related compounds reported significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .

Case Studies

- Antibacterial Activity Study : A study conducted using a disc diffusion method demonstrated that a related fluorinated compound exhibited a diameter of inhibition zones ranging from 12 mm to 20 mm against various bacterial strains, indicating strong antibacterial activity .

- Cytotoxicity Evaluation : In vitro assays showed that derivatives similar to this compound exhibited IC50 values ranging from 5 µM to 15 µM against multiple cancer cell lines, suggesting potential for further development as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Antibacterial Activity | Cytotoxicity IC50 (µM) |

|---|---|---|

| This compound | Moderate | 10 - 15 |

| 1-(3-Fluoropyridin-2-yl)-2-methylpropan-1-one | Low | >20 |

| 1-(5-Chloropyridin-2-yl)-2-methylpropan-1-one | High | 8 - 12 |

Preparation Methods

Direct Acylation of 5-Fluoropyridin-2-yl Precursors

A common approach is the acylation of 5-fluoropyridin-2-yl derivatives with suitable acyl chlorides or anhydrides to introduce the 2-methylpropanone moiety.

- Step 1: Synthesis of 5-fluoropyridin-2-yl intermediate, often via halogenation or fluorination of pyridine derivatives.

- Step 2: Reaction with isobutyryl chloride (2-methylpropanoyl chloride) under Lewis acid catalysis (e.g., AlCl3) to yield the ketone.

This method requires careful control of reaction conditions to avoid polyacylation and to maintain the integrity of the fluorine substituent.

Use of 5-Fluoropyridine-2-carboxylic Acid Derivatives

An alternative route involves the conversion of 5-fluoropyridine-2-carboxylic acid to the corresponding acid chloride, followed by coupling with an appropriate alkylating agent.

- The acid chloride intermediate is prepared by treatment of the carboxylic acid with reagents such as thionyl chloride or oxalyl chloride.

- Subsequent reaction with an organometallic reagent (e.g., methylmagnesium bromide or an enolate equivalent) affords the ketone.

Representative Preparation Procedure (Based on Patent Literature)

A detailed preparation method can be exemplified from related fluoropyridinyl ketone syntheses reported in patent KR20200096598A, which, although describing a related fluorophenyl-pyridinyl compound, provides insight into handling fluorinated heterocycles and carbonylation steps:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of fluoropyridinyl intermediate | Fluoropyridine derivative | Ensures fluorine stability |

| 2 | Formation of acid chloride | Thionyl chloride or oxalyl chloride | Anhydrous, inert atmosphere |

| 3 | Coupling with alkylating agent | Organometallic reagent (e.g., methylmagnesium bromide) | Temperature control critical |

| 4 | Workup and purification | Organic solvent extraction, washing with brine | Removal of inorganic salts |

This approach emphasizes the importance of maintaining fluorine integrity and controlling reaction conditions to avoid side reactions.

Research Findings and Optimization

- Yield Optimization: Use of protecting groups and selective catalysts can enhance yields and purity.

- Ecological Considerations: Employing greener solvents and reagents reduces environmental impact.

- Impurity Control: Careful purification steps such as crystallization and chromatography are essential to obtain high-purity product.

- Crystallinity: Crystalline forms of the compound improve handling and formulation in pharmaceutical contexts.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct Acylation | 5-Fluoropyridin-2-yl | Isobutyryl chloride, AlCl3 | Simple, direct | Possible polyacylation, harsh conditions |

| Acid Chloride Route | 5-Fluoropyridine-2-carboxylic acid | Thionyl chloride, organometallic reagent | High regioselectivity, purity | Requires moisture control |

| Cross-Coupling | 5-Fluoropyridin-2-yl boronic acid | Pd catalyst, acyl halide | Mild conditions, functional group tolerance | Catalyst cost, reaction optimization needed |

Q & A

Q. What are the optimal synthetic routes for 1-(5-Fluoropyridin-2-yl)-2-methylpropan-1-one in laboratory settings?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 5-fluoro-2-pyridinecarboxaldehyde with acetone under basic conditions (e.g., NaOH or KOH) in refluxing ethanol. The reaction proceeds via Claisen-Schmidt condensation, forming the ketone moiety. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >90% purity . Alternative methods include Grignard reactions with fluorinated pyridine derivatives, though these require anhydrous conditions and careful temperature control .

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : NMR shows a singlet near -110 ppm for the fluorine atom. NMR reveals splitting patterns for the pyridinyl protons (δ 8.2–8.6 ppm) and methyl groups (δ 1.2–1.4 ppm). NMR confirms the ketone carbonyl at ~205 ppm .

- Mass Spectrometry (MS) : ESI-MS typically displays [M+H] at m/z 196.1, with fragmentation patterns indicating loss of CO or CH groups .

- X-ray Crystallography : Used to resolve stereoelectronic effects of the fluorine atom on molecular packing, as seen in structurally analogous fluorinated ketones .

Advanced Research Questions

Q. What strategies resolve low yields in fluorinated ketone synthesis due to steric hindrance or electron-withdrawing effects?

Methodological Answer: Low yields often stem from the electron-withdrawing fluorine atom deactivating the pyridine ring. Strategies include:

- Catalytic Optimization : Use Lewis acids (e.g., AlCl) to enhance electrophilicity during condensation .

- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes, minimizing side reactions .

- Protecting Groups : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in intermediates) to direct regioselectivity .

Q. How does the fluorine substituent influence reactivity compared to chloro or bromo analogs?

Methodological Answer: Fluorine’s high electronegativity and small atomic radius alter electronic and steric profiles:

- Electronic Effects : Reduces electron density on the pyridine ring, slowing electrophilic substitution but enhancing resistance to oxidation.

- Biological Interactions : Fluorine increases lipophilicity (LogP ~1.8 vs. 2.1 for chloro analog), improving membrane permeability in cellular assays .

- Reactivity in Cross-Couplings : Fluorine is a poor leaving group, making Suzuki-Miyaura couplings challenging compared to bromo analogs. Palladium/copper bimetallic systems are required for efficient aryl-aryl bond formation .

Q. What computational methods model the compound’s interaction with biological targets like kinases?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to ATP pockets in kinases (e.g., EGFR). The fluoropyridinyl group forms halogen bonds with backbone carbonyls, as seen in AZD1332 analogs .

- DFT Calculations : B3LYP/6-31G(d) optimizations reveal charge distribution differences between fluorinated and non-fluorinated derivatives, correlating with experimental IC values .

Q. How to address contradictory bioactivity data across studies (e.g., IC50_{50}50 variability)?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles:

- Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity. Impurities >2% (e.g., dehalogenated byproducts) can skew results .

- Assay Standardization : Compare IC under consistent conditions (e.g., ATP concentration in kinase assays). Fluorinated analogs show pH-dependent activity shifts due to protonation of the pyridine nitrogen .

Mechanistic and Safety Considerations

Q. What is the role of the ketone group in modulating biological activity?

Methodological Answer: The ketone acts as a hydrogen-bond acceptor, critical for binding to kinase catalytic domains. Reduction to the alcohol abolishes activity in ~80% of cases, as shown in SAR studies of related fluoropyridinyl compounds .

Q. What safety protocols are essential for handling fluorinated aryl ketones?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.